molecular formula C9H9FN2 B8567455 (7-fluoro-1H-indol-4-yl)methanamine

(7-fluoro-1H-indol-4-yl)methanamine

Cat. No.: B8567455
M. Wt: 164.18 g/mol
InChI Key: ZMRSOUSVPCRHNW-UHFFFAOYSA-N
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Description

(7-Fluoro-1H-indol-4-yl)methanamine is a fluorinated indole derivative characterized by a methanamine (-CH2NH2) group at the 4-position and a fluorine atom at the 7-position of the indole ring. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and drug discovery.

These features are critical for pharmacokinetic optimization.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

(7-fluoro-1H-indol-4-yl)methanamine

InChI

InChI=1S/C9H9FN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H,5,11H2

InChI Key

ZMRSOUSVPCRHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CN)C=CN2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution

(5-Fluoro-1H-Indol-2-yl)Methanamine
  • Structure : Fluorine at the 5-position, methanamine at the 2-position.
  • Molecular Formula : C9H9FN2 .
  • The methanamine group at the 2-position may limit rotational freedom, affecting conformational stability.
4-Fluoro-1H-Indol-6-Amine
  • Structure : Fluorine at the 4-position, amine (-NH2) at the 6-position.
  • Molecular Formula : C8H7FN2; Molecular Weight: 150.15 g/mol .
  • Key Differences :
    • The absence of a methylene spacer (compared to methanamine) reduces basicity.
    • Fluorine at the 4-position may disrupt π-π stacking interactions in biological systems.

Functional Group Variations

2-(5-Fluoro-1-Methyl-1H-Indol-3-yl)Ethanamine
  • Structure : Ethylamine (-CH2CH2NH2) at the 3-position, fluorine at the 5-position, and a methyl group at the 1-position.
  • Molecular Formula : C11H13FN2; CAS: 910381-19-0 .
  • Methylation at the 1-position may confer metabolic stability but reduce solubility.
1-(3-(4-Chlorophenyl)-4,6-Dimethoxy-1H-Indol-7-yl)-N-((3-(4-Chlorophenyl)-4,6-Dimethoxy-1H-Indol-7-yl)-Methylene)-Methanamine (Compound 12)
  • Structure : Bis-indole derivative with methanamine bridges, chlorine, and methoxy substituents .
  • Molecular Formula : C40H40Cl2N4O6; Molecular Weight: 743.24 g/mol.
  • Key Differences: Chlorine and methoxy groups enhance electron-withdrawing and donating effects, respectively, altering redox properties.

Physicochemical and Pharmacological Data

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Position Amine Position Key Features
(7-Fluoro-1H-Indol-4-yl)Methanamine C9H9FN2 164.18 7 4 High electronegativity, moderate basicity
(5-Fluoro-1H-Indol-2-yl)Methanamine C9H9FN2 164.18 5 2 Reduced steric hindrance
4-Fluoro-1H-Indol-6-Amine C8H7FN2 150.15 4 6 Lower basicity, planar structure
2-(5-Fluoro-1-Methyl-1H-Indol-3-yl)Ethanamine C11H13FN2 192.23 5 3 Increased hydrophobicity

Structure-Activity Relationships (SAR)

  • Fluorine Position :
    • 7-Fluoro substitution (target compound) may enhance dipole-dipole interactions in hydrophobic pockets compared to 5-fluoro analogs .
  • Amine Group Placement :
    • Methanamine at the 4-position (vs. 6-position in 4-fluoro-1H-indol-6-amine) increases basicity, favoring protonation at physiological pH .
  • Substituent Effects :
    • Methyl or chloro groups (e.g., compound 12) improve lipophilicity but may introduce toxicity risks .

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